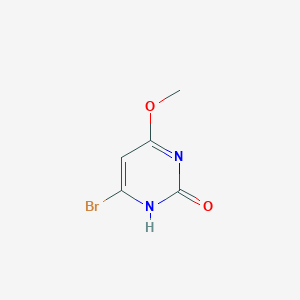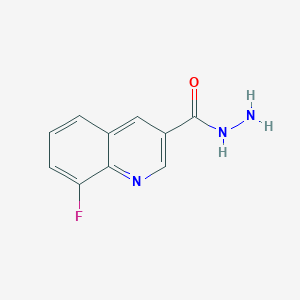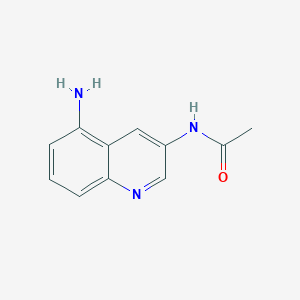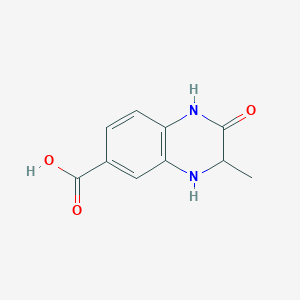
4-Benzyloxy-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a benzyloxy group at position 4 and a methyl group at position 6 makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-6-methylpyrimidine can be achieved through several methods. One common approach involves the catalytic reduction of this compound 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol via 4-hydroxy-6-methylpyrimidine 1-oxide. The use of Raney nickel as a catalyst in this case affords this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic reduction and other synthetic routes involving common reagents and catalysts such as palladium-carbon and Raney nickel are likely to be employed on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxy-6-methylpyrimidine undergoes various chemical reactions, including:
Reduction: Catalytic reduction using palladium-carbon or Raney nickel.
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Substitution: Reactions with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex.
Common Reagents and Conditions
Palladium-carbon: Used in catalytic reduction reactions.
Raney nickel: Another catalyst for reduction reactions.
K2S2O8: Used in oxidative annulation reactions.
TEMPO: Employed in substitution reactions.
Major Products Formed
6-Methyl-4-pyrimidinol: Formed via catalytic reduction.
4-Hydroxy-6-methylpyrimidine 1-oxide: Intermediate in reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-benzyloxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound’s structure allows it to interact with various biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-methylpyrimidine: An intermediate in the reduction of 4-benzyloxy-6-methylpyrimidine.
6-Methyl-4-pyrimidinol: A product of the catalytic reduction of this compound.
4-Fluoropyrimidines: Structurally similar compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-methyl-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
DHHMTGQKHXHVQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=N1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)










![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)


